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molecular formula C5H12N2O2 B8755257 Ethyl 2-(1-methylhydrazinyl)acetate CAS No. 65868-09-9

Ethyl 2-(1-methylhydrazinyl)acetate

Cat. No. B8755257
M. Wt: 132.16 g/mol
InChI Key: LXBIXKLUXLUDMJ-UHFFFAOYSA-N
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Patent
US09193734B2

Procedure details

According to the procedure described in the synthesis method of Compound XV-1 with the modification that the reaction was carried out overnight, methylhydrazine 7.13 ml (150 mmol) was reacted with ethyl 2-bromoacetate 16.7 g (100 mmol) to obtain the title compound 10.2 g (77%).
Name
methylhydrazine
Quantity
7.13 mL
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][NH2:3].Br[CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7]>>[CH3:1][N:2]([CH2:5][C:6]([O:8][CH2:9][CH3:10])=[O:7])[NH2:3]

Inputs

Step One
Name
methylhydrazine
Quantity
7.13 mL
Type
reactant
Smiles
CNN
Name
Quantity
16.7 g
Type
reactant
Smiles
BrCC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in the synthesis method of Compound XV-1 with the modification that the reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(N)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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